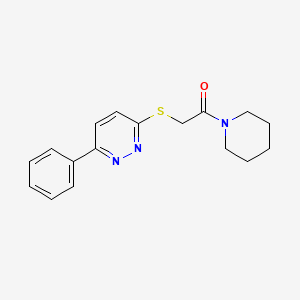
2-(6-Phenylpyridazin-3-yl)sulfanyl-1-piperidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(6-Phenylpyridazin-3-yl)sulfanyl-1-piperidin-1-ylethanone” is a complex organic compound that contains several functional groups, including a phenyl group, a pyridazine ring, a sulfanyl group, and a piperidine ring . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered heterocycle containing one nitrogen atom and five carbon atoms . The pyridazine ring is a six-membered heterocycle with two nitrogen atoms. The phenyl group is a six-membered carbon ring, and the sulfanyl group (-SH) is a sulfur atom bonded to a hydrogen atom.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the piperidine ring can undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the piperidine ring could influence its solubility, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
6-Phenylpyridazin-3 (2 H )-one derivatives have been found to possess good antifungal activities against various fungi such as G. zeae, F. oxysporum, and C. mandshurica . The antifungal characteristics of these compounds make them potential candidates for the development of new antifungal agents .
Insecticidal Applications
These compounds have also shown significant insecticidal activity. For example, N-substituted 5–chloro-6-phenylpyridazin-3 (2 H )-one derivatives were found to have good insecticidal activities against Plutella xylostella, a serious pest insect . This suggests that 6-Phenylpyridazin-3 (2 H )-one derivatives could be used in the development of novel insecticides .
Antitumor Applications
Many pyridazine derivatives, including 6-Phenylpyridazin-3 (2 H )-one, are known to possess a wide range of bioactivities and are often employed as antitumor agents . This suggests potential applications in cancer treatment.
Herbicidal Applications
Pyridazinones, including 6-Phenylpyridazin-3 (2 H )-one derivatives, have been used as herbicides . They can be used to control unwanted vegetation in agricultural settings .
Plant Virucides
Pyridazinones are also known to be effective plant virucides . They can be used to protect plants from viral infections .
Cardiovascular Applications
Although not directly related to 6-Phenylpyridazin-3 (2 H )-one, some pyridazinone derivatives have been used as cardiovascular agents . This suggests potential applications in the treatment of cardiovascular diseases.
Zukünftige Richtungen
The future research directions for this compound could include further studies to elucidate its synthesis, chemical reactions, mechanism of action, and potential applications. Given the interesting properties of piperidine derivatives, this compound could be a promising subject for future research .
Wirkmechanismus
Target of Action
Related compounds such as 4-(4-methoxyphenyl)-2-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2h)-one have shown remarkable selectivity for theCOX-2 enzyme . This enzyme plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory and analgesic agents .
Mode of Action
For instance, COX-2 inhibitors typically work by blocking the enzyme’s active site, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway , given its potential interaction with COX-2 . By inhibiting COX-2, it could reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Result of Action
If it acts similarly to related compounds, it could potentially reduce inflammation and pain by decreasing prostaglandin production .
Eigenschaften
IUPAC Name |
2-(6-phenylpyridazin-3-yl)sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-17(20-11-5-2-6-12-20)13-22-16-10-9-15(18-19-16)14-7-3-1-4-8-14/h1,3-4,7-10H,2,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNBJEUTFBUJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(1-Methylpyrazol-4-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2464480.png)

![2-[1-benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2464486.png)


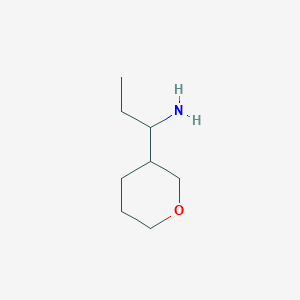
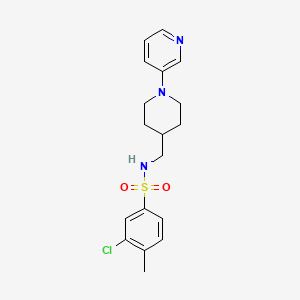
![11-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2464495.png)


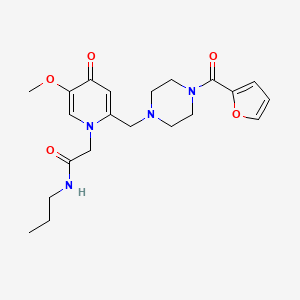
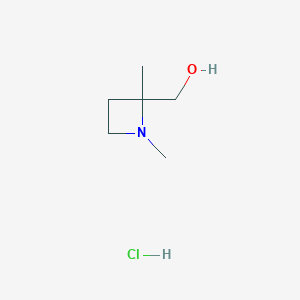
![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B2464500.png)
![2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylbutanoic acid](/img/structure/B2464501.png)